ARP 100

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biochemical Profile of ARP-100

The table below summarizes the key biochemical characteristics of ARP-100:

| Attribute | Description |

|---|---|

| Primary Target | Matrix Metalloproteinase-2 (MMP-2) [1] [2] [3] |

| Mechanism of Action | Selective inhibition; interacts with the S1' pocket of MMP-2 [1] [4] |

| Key Biological Effect | Shows anti-invasive properties in in vitro cell invasion assays [2] [3] |

| CAS Number | 704888-90-4 [1] [3] [4] |

| Molecular Formula | C₁₇H₂₀N₂O₅S [1] [2] [4] |

| Molecular Weight | 364.42 g/mol [1] [2] [4] |

Selectivity and Potency Data

ARP-100 is designed for high selectivity towards MMP-2 over other closely related MMPs. The following table details its inhibitory activity (IC₅₀) across different MMP family members, based on cell-free assay data [1] [2] [3]:

| Matrix Metalloproteinase (MMP) | IC₅₀ Value |

|---|---|

| MMP-2 | 12 nM |

| MMP-9 | 200 nM |

| MMP-3 | 4.5 μM |

| MMP-1 | >50 μM |

| MMP-7 | >50 μM |

Experimental Protocols

A key application of ARP-100 is in studying cancer cell invasion. The experimental workflow and key steps from a cited study are as follows:

Key aspects of this experimental protocol include:

- Cell Line: The protocol uses HT1080 human fibrosarcoma cells, a standard model for invasion studies [2].

- Invasion Substrate: Cells are plated on Matrigel, a reconstituted basement membrane matrix that simulates the physiological barrier cells must degrade to invade [1] [4].

- Treatment: After cell attachment, ARP-100 is applied at a concentration of 50 nM [2].

- Outcome Measurement: The anti-invasive effect is quantified by counting the reduction in "invasive elongations," the protrusions formed by cells as they invade through the Matrigel [1] [2].

Practical Usage in Research

For laboratory use, here are key handling and preparation details:

- Solubility: ARP-100 is typically dissolved in DMSO to create stock solutions (e.g., 10-100 mM) [1] [3].

- Storage: As a solid powder, it should be stored at -20°C; prepared DMSO stock solutions should be stored at -80°C [1] [4].

- In Vitro Formulation: A common formulation for cellular assays is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1] [4].

References

Mechanism of Action and Selectivity Profile

ARP-100 functions as a highly selective competitive inhibitor that preferentially targets the S1' pocket of MMP-2 [1] [2]. This selective interaction is key to its mechanism, as the biphenyl group in its structure is too large and rigid to fit effectively into the S1' pocket of other MMPs like MMP-1, conferring its selectivity [3] [4].

The table below summarizes the inhibitory activity (IC50 values) of ARP-100 against MMP-2 and related enzymes:

| Target Enzyme | IC50 Value | Selectivity Relative to MMP-2 |

|---|---|---|

| MMP-2 | 12 nM [5] [1] [3] | - |

| MMP-9 | 200 nM [5] [1] [6] | ~17-fold less selective |

| MMP-3 | 4.5 μM [5] [1] [6] | ~375-fold less selective |

| MMP-1 | >50 μM [5] [1] [6] | >4,000-fold less selective |

| MMP-7 | >50 μM [5] [1] [6] | >4,000-fold less selective |

Experimental Evidence and Protocols

The biological activity of ARP-100 has been validated through key experiments, particularly in models of cancer cell invasion.

In Vitro Anti-Invasive Assay

ARP-100 significantly reduces the invasive capability of cancer cells in vitro [5] [1] [3].

- Cell Line: HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9) [5] [3] [6].

- Experimental Protocol:

- Cell Plating: Plate HT1080 cells on Matrigel (an extracellular matrix substitute) in complete medium [5].

- Treatment: Apply ARP-100 to the cells at a concentration of 50 nM [5] [1].

- Incubation: Incubate the cells for 24 hours [5].

- Result Measurement: Quantify the anti-invasive effect by observing "a significant reduction in the total number of invasive elongations" through the Matrigel [5].

Application in Signaling Pathway Elucidation

ARP-100 is a critical tool for dissecting the role of MMP-2 in complex biological pathways. One study used it to demonstrate a novel link between MMP-2 and VEGF expression in lung cancer angiogenesis [7].

The experiment involved treating A549 lung cancer cells with ARP-100, which decreased VEGF expression by disrupting the integrin-αVβ3-mediated activation of the PI3K/AKT signaling pathway [7]. This signaling relationship can be visualized as follows:

Diagram: ARP-100 inhibition of MMP-2 disrupts a pro-angiogenic signaling pathway, reducing VEGF expression [7].

Basic Chemical and Handling Information

For laboratory use, please note the following information:

- CAS Number: 704888-90-4 [5] [1] [3]

- Molecular Formula: C₁₇H₂₀N₂O₅S [5] [1] [3]

- Molecular Weight: 364.42 g/mol [5] [1] [3]

- Solubility: Soluble in DMSO (e.g., 73-100 mg/mL) [5] [1]. It is also soluble in ethanol but insoluble in water [5].

- Storage: Store as a solid powder at -20°C [5] [1] [3].

Current Research Status and Applications

- Research Use: ARP-100 is explicitly marked "For research use only" and is not for diagnostic or therapeutic use in humans [5] [1] [3].

- Preclinical Development: As of the available information, ARP-100 remains in the preclinical research stage and has not advanced to clinical trials [3] [4].

- Primary Application: It is predominantly used as a selective chemical tool to investigate the specific biological functions of MMP-2 in processes like cancer invasion, metastasis, and angiogenesis [5] [7].

References

- 1. ARP-100 | MMP-2 Inhibitor [medchemexpress.com]

- 2. ARP-100 | MMP [targetmol.com]

- 3. ARP 100 - Selective MMP-2 Inhibitor [apexbt.com]

- 4. This compound | CAS:704888-90-4 | Selective MMP-2 inhibitor [biocrick.com]

- 5. This compound | MMP inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. This compound | Synthetic Metalloprotease Inhibitors [rndsystems.com]

- 7. MMP-2 Alters VEGF Expression via αVβ3 Integrin- ... [pmc.ncbi.nlm.nih.gov]

Biochemical Profile & Mechanism of Action

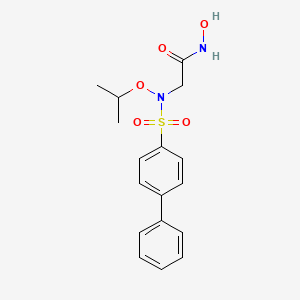

ARP-100, chemically known as 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide, is a synthetic compound that acts by selectively targeting the S1' pocket of MMP-2 [1] [2]. Its primary mechanism is the inhibition of MMP-2 enzymatic activity, which has been shown to disrupt pathways involved in cell invasion and angiogenesis [3].

The table below summarizes its published inhibitory activity (IC50) against various MMPs, demonstrating high selectivity for MMP-2.

| Enzyme Target | IC50 Value | Selectivity vs. MMP-2 |

|---|---|---|

| MMP-2 | 12 nM [4] [1] [2] | - |

| MMP-9 | 200 nM [4] [1] [2] | ~17-fold less selective |

| MMP-3 | 4.5 μM [4] [1] | ~375-fold less selective |

| MMP-1 | >50 μM [4] [1] [2] | Practically inactive |

| MMP-7 | >50 μM [4] [1] [2] | Practically inactive |

Experimental Applications and Protocols

ARP-100 helps elucidate MMP-2's role in pathways like tumor angiogenesis and cardiac injury. The diagram below outlines a key signaling pathway identified using ARP-100.

Figure 1: ARP-100 inhibits MMP-2-driven VEGF signaling in tumor angiogenesis [3].

In Vitro Invasion Assay

One standard protocol demonstrates ARP-100's functional anti-invasive effect [4] [5] [6]:

- Cell Line: HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9).

- Procedure: Plate cells on Matrigel in complete medium. After 24 hours, add ARP-100 to a final concentration of 50 nM.

- Incubation Time: 1 hour.

- Observation: The total number of invasive elongations is significantly reduced compared to untreated controls.

In Vitro Angiogenesis Signaling Study

A 2010 study used ARP-100 to investigate MMP-2's role in lung cancer angiogenesis [3]:

- Cell Line: A549 lung adenocarcinoma cells.

- Procedure: Treat cells with the MMP-2 specific inhibitor ARP-100.

- Key Findings: ARP-100 treatment decreased integrin-αVβ3-mediated induction of the PI3K/AKT signaling pathway, leading to reduced HIF-1α levels and subsequent downregulation of VEGF expression. This provided a mechanistic explanation for how MMP-2 inhibition can suppress tumor-induced angiogenesis.

Ex Vivo Model of Heart Injury

A 2024 study used ARP-100 to dissect mechanisms in myocardial ischemia-reperfusion (IR) injury [7]:

- Model: Isolated rat hearts subjected to 20 minutes of ischemia and 30 minutes of reperfusion.

- Intervention: Application of ARP-100, an MMP-2-preferring inhibitor, during the IR injury.

- Analysis: Quantitative proteomics and degradomics revealed that MMP-2 inhibition altered the cleavage of specific protein substrates and affected pathways related to mitochondrial function and metabolism following IR injury.

Formulation and Handling

The table below outlines standard handling information for ARP-100 from supplier data.

| Property | Specification |

|---|---|

| Molecular Weight | 364.42 g/mol [4] [1] [2] |

| CAS Number | 704888-90-4 [1] [2] [5] |

| Chemical Formula | C17H20N2O5S [4] [1] [2] |

| Solubility | Soluble to 100 mM in DMSO [1] [2] [8] |

| Storage | Desiccate at -20°C [1] [5] or +4°C [2] |

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for using ARP-100 in a cell-based study, from hypothesis to analysis.

Figure 2: General workflow for ARP-100 experiments.

References

- 1. ARP-100 | MMP-2 Inhibitor [medchemexpress.com]

- 2. ARP 100 | Synthetic Metalloprotease Inhibitors [rndsystems.com]

- 3. MMP-2 Alters VEGF Expression via αVβ3 Integrin- ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | MMP inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. This compound - Selective MMP-2 Inhibitor [apexbt.com]

- 6. This compound | CAS:704888-90-4 | Selective MMP-2 inhibitor [biocrick.com]

- 7. Data-Independent Acquisition Proteomics and N ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAS 704888-90-4 [scbt.com]

Selectivity Profile of ARP-100

| Target Enzyme | IC50 Value (in nM) | Selectivity Relative to MMP-2 |

|---|---|---|

| MMP-2 | 12 nM | -- |

| MMP-9 | 200 nM | ~17 times less selective |

| MMP-3 | 4,500 nM | ~375 times less selective |

| MMP-1 | >50,000 nM | ~>4,000 times less selective |

| MMP-7 | >50,000 nM | ~>4,000 times less selective |

Data consolidated from multiple supplier and research publications [1] [2] [3].

Basic Chemical and Physical Properties

To help with experimental planning, here are the fundamental chemical characteristics of ARP-100.

| Property | Specification |

|---|---|

| CAS Number | 704888-90-4 [1] [2] [4] |

| Molecular Formula | C17H20N2O5S [1] [3] [5] |

| Molecular Weight | 364.42 g/mol [1] [3] [5] |

| Chemical Name | 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [3] |

| Purity | Typically ≥98% to ≥99% [3] [4] |

| Appearance | Off-white to light yellow solid [2] [5] |

Experimental Use and Applications

ARP-100 is a valuable tool compound for investigating pathways involving MMP-2. Below are some common experimental scenarios and protocols.

In Vitro Anti-Invasive Assay

- Purpose: To study the role of MMP-2 in cancer cell invasion through the extracellular matrix [1] [5] [6].

- Cell Line: HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9) [1] [5].

- Protocol:

In Vitro Angiogenesis Study

- Purpose: To investigate the role of MMP-2 in tumor-induced blood vessel formation [7].

- Cell Line: A549 lung adenocarcinoma cells [7].

- Protocol:

- Culture A549 cells and treat them with ARP-100.

- Analyze the downstream effects, which can include reduced expression of VEGF and decreased phosphorylation of AKT, leading to the inhibition of tube formation by endothelial cells [7].

Ex Vivo Cardiac Injury Model

- Purpose: To dissect the contribution of MMP-2 to myocardial injury [8].

- Model: Isolated rat hearts subjected to ischemia-reperfusion (stunning) injury [8].

- Protocol:

- The control group undergoes aerobic perfusion.

- The IR injury group undergoes 20 minutes of global ischemia followed by 30 minutes of reperfusion.

- The treatment group is perfused with ARP-100 during the IR injury to assess its protective effects. Subsequent proteomic and terminomic analyses are then performed on ventricular extracts [8].

Mechanism of Action and Signaling Pathway

ARP-100 exerts its primary effects by selectively inhibiting the MMP-2 enzyme. The diagram below illustrates the key signaling pathway elucidated through its use in research.

The core mechanism involves ARP-100 interacting with the S1' pocket of the MMP-2 enzyme, thereby inhibiting its proteolytic activity [1] [2]. This inhibition has two major consequences:

- Direct Effect: It directly reduces the ability of cells, such as cancer cells, to degrade and invade through the extracellular matrix (like Matrigel) [1].

- Signaling Cascade: As shown in the pathway above, MMP-2 inhibition disrupts its interaction with integrin-αVβ3. This, in turn, suppresses the downstream PI3K/AKT signaling pathway, leading to lower levels of the transcription factor HIF-1α. Reduced HIF-1α results in decreased expression of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis, ultimately curbing the formation of new blood vessels that support tumor growth [7].

Practical Preparation and Storage

- Solubility: ARP-100 is readily soluble in DMSO. Stock solutions of 73 mg/mL to 100 mg/mL (approximately 200-274 mM) can be prepared [1] [2]. It is also soluble in ethanol but is generally insoluble in water [1].

- Storage of Powder: Desiccate at -20°C. The powder is typically stable for at least 3 years under these conditions [1] [2] [5].

- Storage of Solutions: For stock solutions in DMSO, store at -80°C for up to 6 months or at -20°C for 1 month. It is best to avoid repeated freeze-thaw cycles [2].

- In Vivo Formulations: For animal studies, formulations using excipients like 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline have been validated [1] [2].

References

- 1. ARP 100 | MMP inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. ARP-100 | MMP-2 Inhibitor [medchemexpress.com]

- 3. This compound | Synthetic Metalloprotease Inhibitors [rndsystems.com]

- 4. This compound | CAS 704888-90-4 [scbt.com]

- 5. This compound - Selective MMP-2 Inhibitor [apexbt.com]

- 6. This compound | CAS:704888-90-4 | Selective MMP-2 inhibitor [biocrick.com]

- 7. MMP-2 Alters VEGF Expression via αVβ3 Integrin- ... [pmc.ncbi.nlm.nih.gov]

- 8. Data-Independent Acquisition Proteomics and N ... [pubmed.ncbi.nlm.nih.gov]

ARP-100 Overview and Selectivity

ARP-100 is a synthetic, small-molecule inhibitor belonging to the class of N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids [1] [2]. Its core function is to selectively inhibit MMP-2 (also known as gelatinase A), an enzyme crucial for breaking down the extracellular matrix and which plays a role in cancer metastasis and other disease processes [3] [4] [1].

The following table summarizes its key biochemical characteristics:

| Property | Description |

|---|---|

| Chemical Name | 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [4] |

| Molecular Formula | C₁₇H₂₀N₂O₅S [3] [4] [5] |

| Molecular Weight | 364.42 g/mol [3] [4] [5] |

| CAS Number | 704888-90-4 [3] [4] [6] |

| Primary Target | MMP-2 (Gelatinase A) [3] [4] [6] |

| Primary IC₅₀ | 12 nM (Cell-free assay) [3] [4] [6] |

Its high selectivity for MMP-2 over other related enzymes makes it a valuable research tool. The table below details its inhibitory profile:

| MMP Isoform | IC₅₀ Value | Selectivity vs. MMP-2 |

|---|---|---|

| MMP-2 | 12 nM [3] [4] [6] | -- |

| MMP-9 | 0.2 μM (200 nM) [3] [4] [6] | ~17-fold less selective |

| MMP-3 | 4.5 μM [3] [4] [6] | ~375-fold less selective |

| MMP-1 | >50 μM [3] [4] [6] | >4000-fold less selective |

| MMP-7 | >50 μM [3] [4] [6] | >4000-fold less selective |

Mechanism of Action and Signaling Pathway

ARP-100 acts as a competitive inhibitor that binds to the active site of MMP-2. It specifically interacts with the S1' pocket of the enzyme, a key site for substrate recognition [3] [6]. The presence of a rigid biphenyl group in its structure is critical for its selectivity, as this group cannot fit into the shallower S1' pocket of MMP-1, explaining its low activity against that isoform [1] [2].

In biological systems, MMP-2 activity is linked to several downstream signaling pathways. The following diagram illustrates the key pathway elucidated in lung cancer (A549) cells, which can be inhibited by ARP-100.

ARP-100 inhibits MMP-2, disrupting a pro-angiogenic signaling cascade in cancer cells.

Key Research Applications and Protocols

ARP-100 is primarily used in preclinical research to investigate the specific roles of MMP-2. The table below summarizes its main research applications and typical working concentrations based on cited literature.

| Research Area | Model System | Observed Effect | Typical Working Concentration |

|---|---|---|---|

| Cancer Cell Invasion | HT1080 fibrosarcoma cells on Matrigel | Significant reduction in invasive elongations [3] [4] [6] | 50 nM [3] [6] |

| Tumor Angiogenesis | A549 lung cancer cells and endothelial cells | Disruption of VEGF expression and tube formation [7] | 1 - 10 µM [7] |

| Cardiac Ischemia-Reperfusion Injury | Isolated rat hearts | Reduction in myocardial injury and proteolysis [8] | Used in perfusion experiments [8] |

Detailed Experimental Protocol: Anti-Invasion Assay

The following is a standard methodology for assessing the anti-invasive effect of ARP-100 on cancer cells, derived from published work [3] [6].

- Cell Preparation: Use HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9). Culture cells in complete growth medium.

- Invasion Substrate: Coat transwell inserts with a thin layer of Matrigel to simulate the extracellular matrix barrier.

- Compound Treatment: Pre-incubate the HT1080 cells with ARP-100 at a concentration of 50 nM for 1 hour before seeding them onto the Matrigel-coated inserts [3] [6].

- Invasion Assay: Plate the treated cells in the upper chamber. The lower chamber should contain a chemoattractant (e.g., complete medium). Allow invasion to proceed for 24 hours.

- Analysis: After the incubation, non-invading cells on the upper surface of the membrane are removed. Cells that have invaded through the Matrigel to the lower surface are fixed, stained, and counted under a microscope. The total number of invasive elongations or structures is quantified and compared to untreated controls [3].

Important Research-Use Considerations

- Research Use Only: ARP-100 is labeled "For research use only" and is not for diagnostic or therapeutic use in humans [3] [4] [1].

- Solubility and Storage: It is typically soluble in DMSO to create 10-100 mM stock solutions. The powder should be stored desiccated at -20°C for long-term stability [3] [4] [6].

- Clinical Status: As of the latest search results, ARP 100 is in the preclinical development stage, and no clinical trials are ongoing [1] [2].

References

- 1. This compound - Selective MMP-2 Inhibitor [apexbt.com]

- 2. This compound | CAS:704888-90-4 | Selective MMP-2 inhibitor [biocrick.com]

- 3. ARP-100 | MMP-2 Inhibitor [medchemexpress.com]

- 4. This compound | Synthetic Metalloprotease Inhibitors [rndsystems.com]

- 5. This compound | CAS 704888-90-4 [scbt.com]

- 6. This compound | MMP inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. MMP-2 Alters VEGF Expression via αVβ3 Integrin- ... [pmc.ncbi.nlm.nih.gov]

- 8. Data-Independent Acquisition Proteomics and N ... [pubmed.ncbi.nlm.nih.gov]

Basic Information and Storage Conditions

The table below summarizes the key characteristics and storage requirements for ARP-100.

| Property | Description |

|---|---|

| Molecular Weight | 364.42 g/mol [1] [2] |

| CAS Number | 704888-90-4 [1] [2] |

| Chemical Formula | C₁₇H₂₀N₂O₅S [1] [2] |

| Storage Form | Solid (Powder) [1] [2] |

| Recommended Powder Storage | -20°C [1] [2] |

| Powder Shelf Life | 3 years from date of receipt [1] [2] |

| Solution Form | Recommended Storage | Shelf Life |

|---|---|---|

| Reconstituted in DMSO (10 mM stock) | -80°C | 6 months [1] |

| Reconstituted in DMSO (10 mM stock) | -20°C | 1 month [1] |

Experimental Handling and In Vitro Protocol

For cell-based experiments, ARP-100 is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10-100 mM) [1] [2]. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles.

The experimental workflow for studying ARP-100's anti-invasive effects can be summarized as follows:

- Cell Line: HT1080 sarcoma cells [2].

- Key Step: Cells are plated on Matrigel to simulate an extracellular matrix environment for invasion studies [2].

- Treatment: After cell adhesion, cells are incubated with 50 nM ARP-100 for 1 hour to observe its inhibitory effect [2].

- Outcome Measurement: The anti-invasive property is quantified by counting the total number of invasive elongations that the cells form into the Matrigel [1] [2].

Important Handling Notes

- Solubility: ARP-100 is soluble in DMSO at 100 mg/mL (274.41 mM) [1]. Note that hygroscopic (wet) DMSO can significantly impact solubility, so it is best to use newly opened, anhydrous DMSO [1].

- Research Use Only: This compound is strictly for research purposes and is not for sale to patients [1].

References

Biological Activity & Selectivity Profile

ARP-100 is designed to selectively target the S1' pocket of MMP-2. Its effectiveness is defined by its high potency against MMP-2 and its significant selectivity over other related MMPs, which helps minimize off-target effects in experimental settings [1] [2].

The following table details its inhibitory activity (IC₅₀ values) against a panel of MMPs, clearly illustrating its selectivity profile.

| Enzyme Target | IC₅₀ Value |

|---|---|

| MMP-2 | 12 nM [1] [2] |

| MMP-9 | 200 nM [1] [2] |

| MMP-3 | 4,500 nM (4.5 μM) [1] [2] |

| MMP-1 | >50,000 nM (>50 μM) [1] [2] |

| MMP-7 | >50,000 nM (>50 μM) [1] [2] |

Experimental Application Protocol

The anti-invasive property of ARP-100 is a key effect studied in cancer research. Below is a summarized protocol from a cited cell-based study.

| Aspect | Details |

|---|---|

| Validated Cell Line | HT1080 sarcoma cells [1] |

| Assay Type | In vitro invasion assay on Matrigel [1] |

| Working Concentration | 50 nM [1] |

| Incubation Time | 1 hour [1] |

| Key Experimental Readout | Significant reduction in the total number of invasive elongations [1] |

Practical Reagent Information

For laboratory use, the storage and preparation details of ARP-100 are as follows:

- Storage: The compound is stable for up to 3 years when stored as a powder at -20°C [1].

- In Vitro Stock Solution: ARP-100 can be dissolved in DMSO at a concentration of 73 mg/mL (200.31 mM). It is also soluble in ethanol at the same concentration, but is insoluble in water [1].

Mechanism of Action Visualization

The following diagram illustrates the mechanism by which ARP-100 exerts its anti-invasive effects by selectively inhibiting MMP-2.

References

MMP-2 Inhibitor III definition

Definition & Structural Class

"MMP-2 Inhibitor III" is used in scientific literature to denote a specific series of compounds designed to target the Matrix Metalloproteinase-2 (MMP-2) enzyme.

- Core Structure: The term specifically refers to a class of p-tosyl-D(−)-glutamic acid derivatives [1].

- Design Series: This series is designated as Part-III, following previous research on p-substituted benzenesulfonyl-L(+)-glutamic acid-based inhibitors (Part-I) and biphenylsulfonamide-based hydroxamates (Part-II) [1].

- Variants: The series includes two main sub-classes distinguished by their Zinc-Binding Group (ZBG):

Mechanism of Action

MMP-2 inhibitors work by blocking the enzyme's activity, which is crucial for cancer progression. The following diagram illustrates the therapeutic mechanism of these inhibitors in targeting the MMP-2 signaling pathway in cancer cells.

Diagram: Mechanism of MMP-2 Inhibitor III in Cancer Therapy. The inhibitor binds to the zinc ion in the MMP-2 active site, blocking its role in ECM degradation and subsequent cancer cell invasion. It also disrupts MMP-2 interaction with α5β1 integrin, inhibiting pro-survival FAK/Stat3 signaling [1] [2] [3].

Experimental & Biological Data

The D(-)-glutamine-based inhibitors have shown promising results in biological screening.

Table 1: In Vitro Cytotoxicity and Gelatinase Inhibition

| Compound Group | Zinc-Binding Group (ZBG) | Reported Activity |

|---|---|---|

| 5a-5j | Hydroxamic Acid | Apoptosis-mediated cytotoxicity in CML cell line K562; improved MMP-2/-9 inhibitory profiles [1]. |

| 3h-3k | Carboxylic Acid | Cytotoxicity in CML cells; decreased gelatinases expression [1]. |

Key Findings:

- Therapeutic Potential: These compounds demonstrate apoptosis-mediated cytotoxicity in Chronic Myeloid Leukemia (CML) cell lines, effectively sparing normal cells [1].

- Molecular Modeling: Studies confirm that these derivatives bind effectively to the catalytic Zn²⁺ ion at the active site of MMP-2, validating the design strategy [1].

Therapeutic Context & Rationale

The development of these specific inhibitors is driven by the need to overcome limitations of existing therapies.

- Challenge in CML: While Tyrosine Kinase Inhibitors (TKIs) are standard care for CML, challenges like drug resistance (e.g., T315I mutation) and cardiotoxic effects from later-generation TKIs persist [1].

- MMP-2 as a Target: MMP-2 is crucial in leukemia as it facilitates the transmigration of leukemic blasts from the bone marrow into circulation by degrading basement membrane components like type IV collagen [1].

- Advantage over Early MMPIs: Early broad-spectrum MMP inhibitors (e.g., Batimastat, Marimastat) failed in clinical trials due to musculoskeletal syndrome (MSS) caused by a lack of selectivity [1]. The current research focuses on developing more selective inhibitors to avoid such side effects.

Research Workflow

A typical research workflow for validating such an inhibitor, synthesized from the referenced studies, involves several key stages as illustrated below.

Diagram: A generalized research workflow for developing and validating MMP-2 Inhibitor III, based on methodologies from recent publications [1] [2] [3].

References

N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide

Chemical Profile & Inhibitory Data of ARP-100

ARP-100 is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), designed to interact with the S1' pocket of the enzyme. It exhibits anti-invasive properties, making it a compound of interest for cancer research and studies involving extracellular matrix remodeling [1] [2].

The table below summarizes its core chemical identity and inhibitory profile against various MMPs:

| Property | Description |

|---|---|

| CAS Number | 704888-90-4 [1] [3] |

| Molecular Formula | C₁₇H₂₀N₂O₅S [1] [3] |

| Molecular Weight | 364.416 g/mol [1] [4] |

| Synonyms | ARP-100, MMP-2 Inhibitor III [1] [3] [5] |

| IC₅₀ (MMP-2) | 12 nM [1] [2] [6] |

| IC₅₀ (MMP-9) | 0.2 μM [1] [6] |

| IC₅₀ (MMP-3) | 4.5 μM [1] [6] |

| IC₅₀ (MMP-1) | >50 μM [1] [6] |

| IC₅₀ (MMP-7) | >50 μM [1] [6] |

This data highlights the high selectivity of ARP-100 for MMP-2 over other closely related metalloproteinases [1] [2] [6].

Detailed Experimental Protocol

A recent 2024 study provides a robust model for investigating the role of MMP-2 in cellular pathways, using ARP-100 to elucidate its function. Below is a detailed methodology from this research [7] [8].

Cell Culture and Treatment

- Cell Type: Lacrimal gland myoepithelial cells (MECs) isolated from α-smooth muscle actin–green fluorescent protein (SMA-GFP) transgenic mice [7] [8].

- Culture Conditions: Cells are seeded in six-well plates in RPMI medium supplemented with 10% FBS [7] [8].

- Treatment Groups:

- Control: Untreated cells.

- IL-1β Group: Cells treated with 10 ng/mL of interleukin-1β (IL-1β) to induce inflammation.

- Inhibitor Groups: Cells pre-treated for 30 minutes with either 20 µM SP600125 (a JNK inhibitor) or 10 µM ARP-100 (the MMP-2 inhibitor) before the addition of IL-1β [7] [8].

- The culture media, containing fresh cytokines and inhibitors, is replaced every other day for a total treatment period of 7 days [7] [8].

Data Collection and Analysis

- GFP Intensity & Cell Size Measurement:

- When: Days 2, 4, and 7.

- Method: Capture up to 10 random images from each well using consistent camera settings.

- Quantification: GFP intensity is measured using ImageJ/Fiji software, and cell size/area is quantified using SPOT Imaging software [8].

- Western Blot Analysis:

- When: After 7 days of treatment.

- Procedure: Lyse cells in ice-cold RIPA buffer supplemented with protease inhibitors. Separate proteins via SDS-PAGE and transfer to membranes.

- Target Proteins: Probe for α-Smooth Muscle Actin (SMA), calponin, pro-MMP-2, and β-actin (loading control) using specific antibodies [7] [8].

- Functional Contraction Assay:

Signaling Pathway & Experimental Workflow

The following diagram illustrates the signaling pathway and experimental logic elucidated using ARP-100 in the referenced study [7] [8]:

Diagram 1: The JNK/MMP-2 signaling pathway in IL-1β-mediated cell function impairment. Dashed lines indicate the inhibitory action of ARP-100 and SP600125.

Key Experimental Findings

The application of the above protocol in the 2024 study demonstrated that:

- IL-1β treatment significantly reduced GFP intensity and cell size, effects that were reversed by both the JNK inhibitor (SP600125) and the MMP-2 inhibitor (ARP-100) [8].

- IL-1β led to the degradation of contractile proteins (SMA and calponin), which was prevented by co-treatment with either inhibitor [8].

- The impairment of oxytocin-induced cell contraction caused by IL-1β was also restored by both SP600125 and ARP-100 [8].

- The study concluded that IL-1β uses the JNK/MMP-2 pathway to alter myoepithelial cell structure and function, a mechanism relevant to conditions like aqueous-deficient dry eye disease [7] [8].

Physical Properties & Sourcing for Research

For researchers planning experiments, here are some practical details:

| Parameter | Specification |

|---|---|

| Physical Form | Off-white to light yellow crystalline solid [3] [2] |

| Solubility | ≥36.4 mg/mL in DMSO [2] |

| Storage | Desiccate at +4°C or store at -20°C [3] [2] |

| Purity | Available at 98% [4] |

| Key Suppliers | Selleck Chemicals, Cayman Chemical, MedChem Express, Apollo Scientific, and others [3] [5] |

References

- 1. CAS No. 704888-90- | Chemsrc [chemsrc.com]

- 2. ARP 100 - Selective MMP-2 Inhibitor [apexbt.com]

- 3. 704888-90-4(ARP100) Product Description [chemicalbook.com]

- 4. N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino] ... [finetechnology-ind.com]

- 5. CAS Number 704888-90-4 [emolecules.com]

- 6. ARP-100 | CAS#:704888-90-4 | Chemsrc [chemsrc.com]

- 7. Interleukin-1β activates matrix metalloproteinase-2 to alter ... [pmc.ncbi.nlm.nih.gov]

- 8. https://www.frontiersin.org/journals/ophthalmology/articles/ ... [frontiersin.org]

ARP-100 Application Notes

ARP-100 is a synthetic, selective MMP-2 inhibitor with an IC₅₀ of 12 nM. It exhibits significant selectivity for MMP-2 over other matrix metalloproteinases like MMP-1, MMP-3, MMP-7, and MMP-9, making it a valuable tool for dissecting the specific role of MMP-2 in biological processes [1] [2] [3]. Its primary documented research application is in studying the anti-invasive properties of cancer cells and the role of MMP-2 in microvascular network (MVN) formation [1] [4].

Quantitative Inhibitory Profile

The table below summarizes the potency and selectivity of ARP-100 against various MMPs:

| Enzyme Target | IC₅₀ Value | Selectivity (vs. MMP-2) |

|---|---|---|

| MMP-2 | 12 nM [1] [2] | - |

| MMP-9 | 200 nM [1] | ~17-fold less selective |

| MMP-3 | 4.5 μM [2] | ~375-fold less selective |

| MMP-1 | >50 μM [2] | >4,000-fold less selective |

| MMP-7 | >50 μM [2] | >4,000-fold less selective |

Mechanism of Action and Signaling Pathway

ARP-100 functions by competitively interacting with the S1' pocket of the MMP-2 enzyme, thereby blocking its proteolytic activity [2]. MMP-2 is crucial for degrading components of the extracellular matrix (ECM), such as collagen and gelatin. This degradation is a key step in cellular invasion. The following diagram illustrates the pathway through which ARP-100 exerts its anti-invasive effects and how it has been used to regulate vasculogenesis.

Detailed Experimental Protocols

Protocol 1: General In Vitro Invasion Assay

This protocol is adapted from described biological activities of ARP-100 [1] [2].

1. Solution Preparation

- Stock Solution: Prepare a 100 mM stock solution of ARP-100 by dissolving the compound in anhydrous DMSO [1]. Aliquot and store at -20°C.

- Working Solution: Dilute the stock solution in your cell culture medium immediately before use. A final concentration of 50-100 nM is typical for selective MMP-2 inhibition [1] [2]. Include a vehicle control (e.g., 0.1% DMSO).

2. Cell Pretreatment

- Culture invasive cells (e.g., HT1080 fibrosarcoma cells) under standard conditions.

- Pre-treat cells with ARP-100 working solution or vehicle control for a specified time (e.g., 2-24 hours) prior to seeding in the invasion chamber.

3. Invasion Chamber Setup

- Use a transwell system with a membrane coated with Matrigel or other ECM substrate.

- Resuspend pretreated cells in serum-free medium and seed them into the upper chamber.

- Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

4. Incubation and Analysis

- Incubate for 6-48 hours to allow cell invasion.

- After incubation, remove non-invading cells from the upper membrane surface.

- Fix and stain the invaded cells on the lower surface.

- Quantify invasion by counting stained cells under a microscope or by extracting and measuring stain intensity.

Protocol 2: Regulating Microvascular Network Formation

This protocol is based on research investigating the role of MMP-2 in vasculogenesis [4].

1. MVN Model Setup

- Seed Human Umbilical Vein Endothelial Cells (HUVECs) co-cultured with supporting cells (e.g., human lung fibroblasts) in a 3D fibrin gel within a microfluidic device.

- Apply Interstitial Flow (IF) to the gel, which has been shown to upregulate MMP-2 and promote robust MVN formation [4].

2. ARP-100 Treatment

- To test the specific role of MMP-2, supplement the culture medium with ARP-100 at a final concentration of 50 nM [4].

- Refresh the medium and inhibitor every 24-48 hours.

3. Analysis of MVN Morphology

- After 3-6 days of culture, fix the MVNs and stain for endothelial markers (e.g., CD31).

- Image the networks using fluorescence microscopy and quantify key morphological parameters:

- Vessel Density: Total area covered by vessels.

- Vessel Diameter: Average diameter of the tubular structures.

- Perfusability: Ability to flow fluorescent dextran or other tracers through the network [4].

- Expected Outcome: ARP-100 treatment is expected to result in MVNs with reduced vessel density and smaller diameters by inhibiting MMP-2-mediated ECM remodeling [4].

The experimental workflow for this protocol is summarized below:

Critical Technical Notes

- Solubility and Storage: ARP-100 is soluble to at least 100 mM in DMSO [1]. For long-term storage, keep the powder desiccated at +4°C [1] and store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles.

- Experimental Controls: Always include a vehicle control (DMSO at the same concentration as your highest treatment group) to rule out solvent effects. A non-selective MMP inhibitor could be used as a positive control.

- Cell Health Monitoring: While ARP-100 is selective for MMP-2, it is good practice to monitor for any off-target cytotoxic effects using a viability assay (e.g., MTT, Calcein-AM) when using a new cell type or high concentrations.

References

Comprehensive Application Notes and Protocols: ARP 100 Invasion Assay Using Matrigel for Metastasis Research

Introduction to Cancer Cell Invasion and Matrigel Assays

Cancer metastasis remains the primary cause of cancer-related mortality, accounting for approximately 600,000 deaths annually in the United States alone [1]. The metastatic cascade involves a complex sequence of events wherein cancer cells detach from primary tumors, invade through the basement membrane, intravasate into circulation, and ultimately colonize distant organs [2]. Cell invasion assays represent crucial methodological approaches for studying the invasive capabilities of cancer cells in controlled laboratory settings, providing valuable insights into the molecular mechanisms driving metastasis and enabling screening of potential therapeutic compounds [2] [1].

The extracellular matrix (ECM) serves as a natural barrier against invading cells, and its composition significantly influences cellular behavior. Matrigel, a solubilized basement membrane preparation extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, contains essential ECM components including laminin, collagen IV, heparan sulfate proteoglycans, and various growth factors [3]. This biologically active matrix provides a physiologically relevant environment for assessing invasive potential, as cells must activate proteolytic enzymes and navigate through this complex 3D structure—a process mimicking key aspects of in vivo invasion [3]. The ARP 100 invasion assay utilizing Matrigel has emerged as a valuable tool for investigating these processes and evaluating compounds like this compound that may modulate invasive behavior.

Table: Comparison of Invasion Assay Types

| Assay Type | Principle | Applications | Advantages | Limitations |

|---|---|---|---|---|

| Transwell Invasion Assay | Cells migrate through Matrigel-coated porous membrane toward chemoattractant | Chemotaxis studies, drug screening, genetic manipulation studies | High-throughput capability, reproducible, quantitative | End-point analysis only, does not capture real-time dynamics |

| 3D Matrigel Drop Assay | Cells embedded in Matrigel droplets invade into surrounding area | Live imaging, protein localization studies, longitudinal invasion monitoring | Continuous monitoring, preserves 3D architecture, suitable for live-cell imaging | Longer duration, specialized imaging may be required |

| Wound Healing/Scratch Assay | Measurement of monolayer wound closure over time | Collective cell migration, migration speed assessment | Simple setup, no specialized equipment required | Does not measure true invasion through ECM, 2D system |

Transwell Matrigel Invasion Assay Protocol

Materials and Equipment

The following materials and equipment are required for performing the Transwell Matrigel Invasion Assay. Matrigel-coated transwell inserts with 8.0μm pores (Corning, 354480) are recommended for optimal results [4]. The extracellular matrix solution should be handled with care, thawed overnight at 4°C, and kept on ice throughout the procedure to prevent premature gelling [3]. For cell preparation, TrypLE Express (Gibco, 12604) or non-enzymatic cell dissociation buffer is preferred over traditional trypsin-EDTA to preserve cell surface receptors critical for migration [4] [2]. The chemoattractant typically consists of culture medium supplemented with 20% fetal bovine serum (FBS), though specific attractants can be customized based on experimental objectives [4]. Additional essential materials include 4% paraformaldehyde for fixation, crystal violet staining solution, cotton-tipped swabs for removing non-invaded cells, and phosphate-buffered saline (PBS) for washing steps [4].

Equipment requirements include a humidified tissue culture incubator maintained at 37°C with 5% CO₂, centrifuges for cell processing, and a microscope for imaging and quantification [4]. For optimal reproducibility, researchers should note that Matrigel tends to form gels very quickly at room temperature; therefore, pipets and tips used in the procedure should be chilled at -20°C prior to experiments [3]. Additionally, different batches of Matrigel may exhibit variations in performance, so consistency in lot selection is recommended for comparative studies [3].

Step-by-Step Procedure

Day 1: Preparation of Transwell Inserts

- Place the desired number of Matrigel-coated transwell inserts into a 24-well companion plate and allow them to come to room temperature [4].

- Add warm (37°C) bicarbonate-based culture medium to the interior of the inserts and the bottom of wells. Allow the inserts to rehydrate for 2 hours in a humidified tissue culture incubator [4].

- After rehydration, carefully remove the medium without disturbing the Matrigel matrix layer. Ensure the Matrigel does not dry out by coordinating timing with cell preparation [4].

Cell Preparation (Upper Chamber)

- Rinse cells once with 10 mL PBS; add 3 mL of TrypLE Express and incubate at 37°C for 5 minutes; neutralize the trypsin with FBS-containing medium [4].

- In a 50 mL conical tube, centrifuge cells at 300 × g for 10 minutes [4].

- Count cells using a hemocytometer and prepare suspension at a density of 2.0 × 10⁵ cells in 200 μL of serum-free medium [4].

- Cap the tube and store at room temperature until ready for loading [4].

Chemoattractant Preparation (Bottom Chamber)

- For the bottom chamber, prepare 800 μL of medium supplemented with 20% FBS for each well as a chemoattractant [4].

- Add 800 μL of chemoattractant carefully to each well, avoiding bubble formation beneath the membrane [4].

Assemble the Invasion Chamber

- Using sterile forceps, carefully transfer the Matrigel-coated inserts to the wells containing chemoattractant. Ensure no air bubbles are trapped beneath the insert [4].

- Add 200 μL of cell suspension to the upper chamber of Matrigel-coated inserts [4].

- Incubate the inserts at 37°C, 5% CO₂ for 36 hours for the cell invasion assay [4].

Day 2: Measurement of Cell Invasion

- After the invasion period, carefully aspirate media from the insert without disturbing the Matrigel layer and wash twice with PBS [4].

- Fix inserts with 500 μL of 4% paraformaldehyde for 15 minutes in an empty well [4].

- Remove fixing solution and wash twice with PBS [4].

- Add 500 μL of crystal violet solution for 15 minutes to stain the cells [4].

- Remove inserts from the staining solution and rinse in three beakers containing PBS to remove excess stain [4].

- Remove non-invaded cells on the upper chamber by scrubbing with a cotton-tipped swab. Repeat with a second swab moistened with medium [4].

- Place the insert on a slide and count invasive cells under a microscope, capturing images for documentation [4].

3D Matrigel Drop Invasion Assay Protocol

Overview and Advantages

The 3D Matrigel drop invasion assay represents an innovative approach that addresses several limitations of traditional transwell systems. This method involves embedding cells within Matrigel droplets plated in culture wells, then supplementing with media to create a chemotactic gradient that stimulates radial invasion outward from the drop [1]. Unlike endpoint transwell assays, this platform enables longitudinal monitoring of invasion dynamics over time, allowing researchers to capture the temporal progression of invasive behavior and cellular morphology changes throughout the experiment [1]. The preserved 3D architecture more accurately recapitulates the in vivo microenvironment, maintaining cell-cell interactions and polarity while allowing observation of protein localization at the invasion front [1].

This versatile assay has been successfully utilized for various applications including screening drug treatment effects on cancer cell invasiveness (e.g., PARP inhibitors, ciprofloxacin, ferroptosis inhibitors), testing the functional role of genes of interest in cell invasion and migration, and analyzing the localization of target proteins at the cell invasion edge in situ [1]. Studies have demonstrated its robustness in quantifying differential invasion capabilities across various cancer cell lines, with aggressive lines such as MDA-MB-231 breast cancer cells and PC3 prostate cancer cells showing earlier initiation of invasion (Days 2-3) compared to less invasive variants [1]. The method provides both quantitative data on invasion area and qualitative information on invasion patterns, making it particularly valuable for comprehensive mechanistic studies.

Step-by-Step Procedure

Cell Preparation

- Harvest cells using warm 0.25% Trypsin/EDTA solution and count with an automated cell counter [1].

- For each drop, transfer 5 × 10⁴ cells into a 1.5 mL Eppendorf tube in conditioned media [1].

- Centrifuge tubes at 1000 × g for 5 minutes at 4°C and carefully remove supernatant without disturbing the cell pellet [1].

Generating Matrigel Drops

- Thaw Matrigel on a shaker at 4°C for 2 hours before use [1].

- Add 10 μL of Matrigel per drop onto the cell pellet and mix gently without generating bubbles (perform on ice) [1].

- Pipette the cell-Matrigel mixture into the middle of a well in a 24-well plate, holding the pipet at a 90° angle and touching the tip edge gently to the plate [1].

- Prepare extra mixture to account for pipetting errors (for triplicate, prepare mixture for four drops: 2 × 10⁵ cells with 40 μL Matrigel) [1].

- Solidify drops in a 37°C incubator with 5% CO₂ for 20 minutes (do not exceed this time to avoid drying) [1].

- After solidification, add 2 mL of appropriate media slowly to the well wall to avoid disrupting the 3D Matrigel drop structure [1].

- Culture cells for 6 days, changing media at Day 3 [1].

Quantification and Imaging

- Image cells daily using a light microscope or specialized imaging cytometer [1].

- To quantify invasion, measure the migrating edge outside the Matrigel drop using ImageJ software:

- Draw a line with the freehand tool to measure the entire area including the Matrigel drop and migrated cells

- Draw another line to measure just the Matrigel drop area itself

- Subtract the Matrigel drop area from the total area covered with migrated cells

- Convert pixel quantification to square millimeters by setting the scale in ImageJ [1]

Table: Applications of 3D Matrigel Drop Invasion Assay

| Application | Protocol Modifications | Output Measurements | Typical Duration |

|---|---|---|---|

| Drug screening | Compound added to culture media | Invasion area reduction, IC₅₀ calculation | 4-6 days |

| Genetic manipulation | Comparison of wild-type vs. modified cells | Relative invasion capacity, migration pattern | 4-6 days |

| Live cell imaging | Reduced Matrigel thickness for optics | Migration velocity, directional persistence | 1-6 days with time-lapse |

| Protein localization | Immunofluorescence staining post-assay | Spatial distribution of target proteins | 6 days with fixation |

Quantitative Analysis and Data Interpretation

Image Analysis Methods

Accurate quantification of invasion assays is crucial for generating reliable, reproducible data. The ImageJ software (freely available at http://rsb.info.nih.gov/ij/) provides a powerful toolset for analyzing both transwell and 3D Matrigel drop assays [5] [1]. For transwell assays, a quantitative analytical imaging approach can be employed where images obtained by direct capture are split into the red channel, and the generated image is used to measure the area that cells cover in the picture [5]. This method overcomes several disadvantages of classical cell invasion determinations by generating more accurate and sensitive determinations, providing a cost-effective alternative that utilizes robust, widely accessible software [5].

For 3D Matrigel drop assays, quantification involves measuring the migrating edge outside the Matrigel drop using ImageJ's freehand tool [1]. The entire area encompassing both the Matrigel drop and migrated cells is measured first, followed by measurement of just the Matrigel drop area itself [1]. The Matrigel drop area is then subtracted from the total area covered with migrated cells, with pixel quantification converted to square millimeters by setting the scale in ImageJ [1]. This approach allows for precise quantification of invasive potential over time, enabling researchers to create invasion kinetics curves that reveal differences in invasion initiation and progression rates between cell types or treatment conditions.

Statistical Analysis and Data Presentation

When reporting results, it is important to include both quantitative metrics and representative images that visually demonstrate the invasive phenotype. For drug testing applications such as this compound evaluation, dose-response curves can be generated by treating cells with varying concentrations of the compound and calculating half-maximal inhibitory concentration (IC₅₀) values for invasion suppression. Normalization to viability controls is essential to distinguish true anti-invasive effects from general cytotoxicity. Time-lapse imaging data can be presented as supplementary videos showing the dynamic process of invasion, which provides valuable insights into collective versus individual cell migration patterns and morphological changes during Matrigel penetration [2].

Table: Comparison of Quantification Methods for Invasion Assays

| Method | Procedure | Advantages | Limitations | Suitable Assay Type |

|---|---|---|---|---|

| Manual Counting | Visual counting of invaded cells under microscope | Direct measurement, no specialized software needed | Time-consuming, subjective, prone to counter bias | Transwell assay |

| ImageJ Area Analysis | Measuring stained area using image analysis software | Objective, quantitative, high throughput | Requires image optimization, may not distinguish individual cells | Transwell assay |

| 3D Drop Quantification | Measuring migration area outside Matrigel drop | Longitudinal data, captures invasion dynamics | Requires daily imaging, specialized analysis protocol | 3D Matrigel drop assay |

| Spectrophotometric | Eluting stain and measuring optical density | Rapid, high-throughput | Indirect measurement, potential for background signal | Transwell assay |

Troubleshooting and Technical Considerations

Common Issues and Solutions

Inconsistent Matrigel polymerization can significantly impact assay performance. This issue often arises from improper temperature handling during preparation. Matrigel tends to form gels very quickly at room temperature; therefore, pipets and tips must be chilled at -20°C prior to experiments, and all procedures should be performed on ice [3]. If Matrigel fails to form a proper gel, verify that the concentration is at least 1 mg/mL, as lower concentrations may not polymerize effectively [3]. Additionally, different batches of Matrigel may exhibit variations, so it is crucial to check the certificate of analysis for each lot and maintain consistency within a study [3].

Cell aggregation during invasion assays can lead to inconsistent results and difficult interpretation. If cells form aggregates during the assay, reduce the density of cell suspension to minimize cell-cell adhesion [3]. For the 3D Matrigel drop assay, ensure thorough but gentle mixing of cells with Matrigel to achieve a uniform distribution without generating bubbles that could create voids in the matrix [1]. Insufficient or excessive invasion may require adjustment of the incubation period; while standard transwell assays typically run for 36 hours, invasion assays can be extended to 36-40 hours if invasion appears limited, though excessively long incubation may lead to saturation [3]. For the 3D drop assay, the optimal timeline is typically 4-6 days depending on cell type, with media change at day 3 to maintain nutrient availability [1].

Optimization Guidelines

Assay optimization is essential for obtaining reliable, reproducible results. For initial method establishment, include appropriate controls such as a migration control (transwell without Matrigel coating) and a negative control with no chemoattractant in the lower chamber [2]. The chemoattractant concentration should be optimized for specific cell types; while 20% FBS is commonly used, specific growth factors or conditioned media may provide more physiologically relevant stimuli [4] [2]. The cell seeding density requires empirical determination based on cell size and invasive capacity; typically 1-2 × 10⁵ cells/mL for transwell assays and 5 × 10⁴ cells/drop for 3D assays provide measurable results without overcrowding [4] [1].

Matrix density significantly influences invasive capacity measurements. For transwell assays, Matrigel concentrations typically range from 1-5 mg/mL, with higher densities creating more stringent barriers that may better discriminate between invasive phenotypes [3]. When testing compounds like this compound, solvent controls should be included at equivalent concentrations, and potential effects on cell viability should be assessed in parallel to distinguish anti-invasive activity from cytotoxicity. For the 3D drop assay, the Matrigel to cell ratio should be consistent across experiments, with 10 μL Matrigel per 5 × 10⁴ cells providing a robust foundation [1]. Throughout optimization, documentation of all parameters is essential for experimental reproducibility.

Conclusion

The Matrigel invasion assay represents a cornerstone methodology in metastasis research, providing critical insights into the invasive capabilities of cancer cells and their modulation by therapeutic interventions. The transwell format offers a robust, quantitative approach suitable for higher-throughput screening applications, while the 3D Matrigel drop assay enables longitudinal analysis of invasion dynamics in a more physiologically relevant context [2] [1]. When properly optimized and executed with appropriate controls and quantification methods, these assays provide valuable data on the invasive phenotype and its potential regulation by compounds such as this compound.

As research in cancer metastasis advances, these invasion assays continue to evolve through integration with live-cell imaging, automated analysis systems, and more complex microenvironment models. The protocols outlined in this document provide a solid foundation for implementing these essential techniques in basic research and drug discovery settings. By following standardized methodologies and troubleshooting approaches, researchers can generate reliable, reproducible data that advances our understanding of invasion mechanisms and contributes to the development of novel anti-metastatic therapies.

References

- 1. Quantifying the invasion and migration ability of cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Online: Cached Protocol [protocol-online.org]

- 4. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 5. Quantitative method for in vitro matrigel invasiveness ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Investigating ARP 100-Mediated Inhibition of HT1080 Fibrosarcoma Cell Invasion

Introduction to ARP 100 and Its Relevance in Cancer Invasion Studies

This compound is a synthetic metalloprotease inhibitor that demonstrates remarkable selectivity for matrix metalloproteinase-2 (MMP-2) over other MMP family members. MMP-2, also known as gelatinase A, plays a critical role in tumor invasion and metastasis by degrading type IV collagen, a major component of the basement membrane. The HT1080 human fibrosarcoma cell line serves as an excellent model system for studying cancer cell invasion due to its highly invasive characteristics and robust expression of MMP-2. Research has demonstrated that HT1080 cells exhibit progressively enhanced motility as cells proliferate and increase local cell density in three-dimensional (3D) matrices, making them ideal for investigating invasive behavior [1].

The significance of this compound in cancer research stems from its ability to specifically target MMP-2 with nanomolar potency while exhibiting minimal activity against other MMPs, particularly MMP-1, MMP-3, and MMP-7. This selectivity profile is crucial for understanding the specific contribution of MMP-2 to the invasive process, as broad-spectrum MMP inhibitors often produce confounding results due to their effects on multiple proteases. The anti-invasive properties of this compound observed in HT1080 cells highlight its value as a research tool for dissecting mechanisms of cancer metastasis [2]. Understanding the precise role of MMP-2 in invasion processes provides important insights for developing targeted therapeutic strategies against cancer metastasis.

This compound Characteristics and Biological Activity

Chemical and Physical Properties

This compound, with the chemical name 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide, is characterized by its high purity and specific solubility properties, as detailed below:

Table 1: Physicochemical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Formula | C17H20N2O5S |

| Molecular Weight | 364.42 g/mol |

| Purity | ≥99% |

| Solubility | Soluble to 100 mM in DMSO |

| Storage Conditions | Desiccate at +4°C |

| CAS Number | 704888-90-4 |

Biological Activity and Selectivity Profile

This compound exhibits a favorable potency and selectivity profile, with particular specificity for MMP-2 over other matrix metalloproteinases. The inhibitor's biological activity has been quantitatively assessed through half-maximal inhibitory concentration (IC50) values, which provide crucial information for appropriate dosing in experimental settings:

Table 2: Inhibition Profile of this compound Against MMP Family Members

| MMP Enzyme | IC50 Value | Relative Selectivity (vs. MMP-2) |

|---|---|---|

| MMP-2 | 12 nM | 1-fold |

| MMP-9 | 200 nM | 16.7-fold less sensitive |

| MMP-3 | 4,500 nM | 375-fold less sensitive |

| MMP-1 | >50,000 nM | >4,166-fold less sensitive |

| MMP-7 | >50,000 nM | >4,166-fold less sensitive |

The significant selectivity of this compound for MMP-2 over other MMPs makes it an invaluable tool for researchers investigating the specific contributions of MMP-2 to cellular processes. The anti-invasive properties of this compound have been demonstrated in HT1080 fibrosarcoma cells, confirming its functional efficacy in relevant biological systems [2]. This specificity is particularly important when interpreting experimental results, as it minimizes potential off-target effects that could complicate data analysis.

Detailed Experimental Protocols

3D Collagen Hydrogel Invasion Assay

The three-dimensional collagen hydrogel model provides a physiologically relevant environment for studying cancer cell invasion, effectively mimicking aspects of the in vivo extracellular matrix (ECM). This protocol outlines the methodology for assessing the anti-invasive effects of this compound using HT1080 cells in 3D collagen matrices:

Preparation of Collagen Hydrogel Solution: Create a working collagen solution by mixing type I collagen (3 mg/mL) with 10× phosphate-buffered saline (PBS) and neutralizing the pH using 1N NaOH. The solution should be kept on ice throughout the process to prevent premature polymerization. It is essential to maintain collagen concentration within the 3-4 mg/mL range, as this concentration provides optimal mechanical properties for invasion studies while allowing adequate nutrient diffusion [3] [1].

Cell Encapsulation and Microtumor Formation: Trypsinize and resuspend HT1080 cells in complete EMEM medium (Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 1% antibiotics). Centrifuge at 1,200 rpm for 5 minutes and resuspend the cell pellet in the prepared collagen solution to achieve a density of 50,000 cells per 100 μL of collagen. Transfer the cell-collagen mixture into a syringe with a 25G1 needle and inject it into cell culture medium on a cell culture plate using a syringe pump with a flow rate of 0.1 μL/min. This technique generates consistent microtumors for invasion studies [3].

Hydrogel Polymerization and Culture Conditions: Allow the injected collagen-cell mixtures to polymerize for 30 minutes at 37°C in a humidified incubator with 5% CO2. After polymerization, carefully overlay the hydrogels with complete culture medium and maintain at 37°C with 5% CO2. Refresh the medium every 48-72 hours to ensure optimal nutrient supply and waste removal.

This compound Treatment Protocol: Prepare a stock solution of this compound in DMSO at a concentration of 100 mM. Dilute the stock solution in complete medium to achieve working concentrations typically ranging from 100 nM to 10 μM, with 1 μM being an appropriate starting concentration for invasion inhibition studies. Include vehicle control samples containing equivalent DMSO concentrations (not exceeding 0.1%). Apply the treatment solutions to polymerized hydrogels and refresh every 48 hours throughout the experiment [2].

Invasion Monitoring and Data Collection: Monitor cell migration from microtumors using live-cell phase-contrast microscopy over 5-7 days, capturing images at 24-hour intervals. For quantitative analysis, measure the distance of cell migration from the microtumor edge using image analysis software such as ImageJ. Additionally, assess the number of invasive protrusions and the extent of hydrogel degradation, as these parameters provide complementary information about the invasive phenotype [3] [1].

Two-Dimensional Migration and Invasion Assays

While 3D models provide more physiological relevance, complementary 2D assays offer simplified systems for initial compound screening and mechanistic studies:

Scratch/Wound Healing Assay: Seed HT1080 cells in 12-well plates at a density of 2.5×105 cells/well and allow them to reach 90-95% confluence. Create a uniform scratch wound using a 200 μL pipette tip and wash gently to remove dislodged cells. Treat cells with this compound at desired concentrations (typically 0.1-10 μM) and capture images at 0, 12, and 24 hours at the same location within each well. Quantify migration by measuring the change in wound area using image analysis software [4].

Boyden Chamber Invasion Assay: Coat the upper surface of Transwell inserts (8 μm pore size) with 100 μL of diluted Matrigel (1:20 in serum-free medium) and allow to gel for 2 hours at 37°C. Serum-starve HT1080 cells for 12 hours, then seed 5×104 cells in serum-free medium into the upper chamber. Add complete medium containing 10% FBS as a chemoattractant to the lower chamber. Include this compound at appropriate concentrations in both chambers. After 24 hours of incubation, fix non-invaded cells on the upper surface and stain invaded cells on the lower surface with 0.1% crystal violet. Count cells in multiple fields under a light microscope to quantify invasion [4].

Matrix Degradation Assay

The ability of HT1080 cells to degrade ECM components represents a key aspect of their invasive potential. This protocol assesses the effect of this compound on matrix degradation:

- Fluorescent Gelatin Degradation Assay: Prepare coverslips coated with fluorescently labeled gelatin by incubating with 0.2% gelatin containing FITC or TRITC conjugate for 20 minutes at room temperature, followed by cross-linking with 0.5% glutaraldehyde. Plate HT1080 cells on coated coverslips at 1×104 cells/cm2 in complete medium. Treat cells with this compound at desired concentrations for 24 hours. Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain actin cytoskeleton with phalloidin. Visualize using fluorescence microscopy and quantify degradation areas as dark regions where fluorescent signal has been lost [5].

Data Interpretation and Technical Considerations

Expected Results and Data Analysis

When implementing the described protocols with this compound treatment, researchers should anticipate several key outcomes that reflect the compound's mechanism of action:

Invasion Inhibition Metrics: In 3D collagen hydrogel assays, this compound treatment (1 μM) typically results in a 40-60% reduction in invasive distance compared to vehicle-treated controls over a 7-day period. The inhibitor also significantly decreases the number of invasive protrusions extending from microtumors, with expected reductions of 50-70% in protrusion density. These morphological changes correlate with decreased activation of MMP-2-mediated ECM remodeling pathways [2] [3].

Migration Velocity Effects: Live-cell tracking in 3D matrices reveals that this compound treatment reduces HT1080 cell migration speed by approximately 30-50% compared to untreated controls. The inhibitor particularly affects the persistent component of migration rather than completely abolishing movement, suggesting its primary action is on matrix remodeling capacity rather than intrinsic motility machinery. This pattern aligns with the role of MMP-2 in creating migration paths through dense ECM environments [1].

Dose-Response Relationship: Researchers should establish a complete dose-response curve for this compound in their specific experimental system. Typically, significant invasion inhibition becomes detectable at concentrations around 100 nM, with maximal effects observed between 1-10 μM. The IC50 for functional invasion inhibition generally aligns with the biochemical IC50 of 12 nM for MMP-2, though may be slightly higher due to compound accessibility in 3D environments [2].

Technical Considerations and Troubleshooting

Several technical aspects require careful attention to ensure reliable and reproducible results when working with this compound in invasion assays:

Solubility and Stability: Always prepare fresh this compound stock solutions for each experiment, as the compound may degrade in aqueous environments over time. When diluting from DMSO stock into aqueous media, ensure final DMSO concentrations do not exceed 0.1% to avoid vehicle toxicity effects. For long-term storage, maintain the compound desiccated at +4°C as recommended [2].

Matrix Composition Considerations: Researchers should note that the inhibitory effects of this compound are more pronounced in 3D collagen matrices than in 2D systems, highlighting the importance of physiologically relevant models. This difference arises because MMP-2 activity becomes particularly critical when cells must navigate through dense 3D environments rather than across 2D surfaces [1].

Combination with Other Approaches: For complete assessment of invasion mechanisms, consider combining this compound with inhibitors targeting other proteolytic systems or migration modes. For instance, complementary inhibition of uPA (urokinase Plasminogen Activator) and MMP-9 may provide enhanced anti-invasive effects, as these systems can partially compensate for MMP-2 inhibition in some contexts [3].

Signaling Pathways and Experimental Workflows

MMP-2 Signaling Pathway in HT1080 Cell Invasion

The following diagram illustrates the molecular mechanism of this compound action within the context of HT1080 cell invasion signaling pathways:

This diagram illustrates the key pathway through which this compound exerts its anti-invasive effects. MMP-2 is secreted as an inactive zymogen (pro-MMP-2) and requires activation, often mediated by MT1-MMP on the cell surface. Once activated, MMP-2 degrades type IV collagen in the basement membrane, facilitating tumor cell invasion. This compound specifically inhibits the active form of MMP-2, thereby preventing ECM degradation and subsequent invasion [2].

Experimental Workflow for 3D Invasion Assay

The following workflow diagram outlines the complete experimental procedure for evaluating this compound efficacy in 3D invasion models:

This comprehensive workflow details the sequential steps for assessing the anti-invasive activity of this compound using HT1080 cells in 3D collagen hydrogels. The process begins with cell culture and progresses through hydrogel preparation, microtumor formation, compound treatment, and quantitative analysis. Adherence to this standardized protocol ensures reproducible assessment of MMP-2 inhibition effects on invasion parameters [3] [1].

Conclusion

This compound represents a valuable research tool for specifically investigating MMP-2-mediated invasion mechanisms in HT1080 fibrosarcoma models. The application notes and detailed protocols provided herein provide researchers with a comprehensive framework for evaluating the anti-invasive properties of this compound using physiologically relevant 3D culture systems. The selectivity profile of this compound for MMP-2 over other MMP family members enables precise dissection of MMP-2's contribution to the invasive process, distinguishing its effects from those mediated by related proteases such as MMP-9.

When implementing these protocols, researchers should consider the complex interplay between different proteolytic systems in cancer invasion and may benefit from combining this compound with inhibitors targeting complementary pathways for more comprehensive invasion inhibition. Furthermore, the differential effects observed between 2D and 3D culture systems highlight the importance of utilizing physiologically relevant models when studying invasive behavior. These application notes provide the necessary foundation for researchers to incorporate this compound into their experimental strategies for investigating cancer invasion and metastasis mechanisms.

References

- 1. Synergistic IL-6 and IL-8 paracrine signalling pathway ... [nature.com]

- 2. This compound | Synthetic Metalloprotease Inhibitors [rndsystems.com]

- 3. The mechanical and pharmacological regulation of ... [pmc.ncbi.nlm.nih.gov]

- 4. Huaier aqueous extract induces apoptosis of human fibrosarcoma... [pmc.ncbi.nlm.nih.gov]

- 5. Article Cortactin Promotes Cell Motility by Enhancing ... [sciencedirect.com]

ARP 100 Basic Properties and Selectivity

The table below summarizes the fundamental biochemical characteristics of ARP 100:

| Property | Description |

|---|---|

| Chemical Name | 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [1] |

| Molecular Weight | 364.42 g/mol [2] [1] [3] |

| CAS Number | 704888-90-4 [2] [3] [4] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL or 274.41 mM) [3]. See formulation section for in vivo preparations. |

| Storage | -20°C (desiccated) [2] [1] |

This compound is highly selective for MMP-2 over other related metalloproteinases. The following table details its inhibitory profile (IC50 values):

| Target | IC50 | Selectivity (vs. MMP-2) |

|---|---|---|

| MMP-2 | 12 nM [2] [5] [1] | - |

| MMP-9 | 200 nM [2] [1] [3] | ~17-fold less selective |

| MMP-3 | 4,500 nM [2] [1] [3] | ~375-fold less selective |

| MMP-1 | >50,000 nM [2] [1] [3] | >4,000-fold less selective |

| MMP-7 | >50,000 nM [2] [1] [3] | >4,000-fold less selective |

Experimentally Established Working Concentrations

The effective concentration of this compound depends on the specific experimental context. Here is a summary of concentrations used in published cell-based and biochemical assays:

| Experimental Model | Working Concentration | Incubation Time | Key Findings |

|---|---|---|---|

| HT1080 Fibrosarcoma Cells (In vitro invasion assay) | 50 nM [2] | 1 hour [2] | Significant reduction in invasive elongations on Matrigel [2] [6]. |

| Rat Ventricular Cardiomyocytes (Hypertrophy model) | 1 µM (1000 nM) [5] | 24 hours [5] | Promoted hypertrophic growth; inhibited MMP-2's anti-hypertrophic effect [5]. |

| A549 Lung Adenocarcinoma Cells (Angiogenesis signaling study) | 25 µM [7] | 24 hours [7] | Reduced integrin-αVβ3-mediated PI3K/AKT signaling and VEGF expression [7]. |

Detailed Experimental Protocols

Protocol 1: In Vitro Invasion Assay using HT1080 Cells

This protocol is used to study the anti-invasive properties of this compound [2].

- Key Reagents: HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9), this compound, Matrigel, cell culture medium.

- Procedure:

- Plate HT1080 cells on a Matrigel-coated insert in complete medium.

- After 24 hours, prepare a fresh working solution of this compound in medium.

- Treat the cells with 50 nM this compound.

- Incubate for 1 hour at 37°C.

- Observe and quantify the total number of invasive elongations. A significant reduction compared to the control indicates inhibition of invasion.

Protocol 2: Induction of Hypertrophic Growth in Cardiomyocytes

This protocol demonstrates how MMP-2 inhibition with this compound promotes cardiomyocyte hypertrophy [5].

- Key Reagents: Isolated rat ventricular cardiomyocytes, this compound, hypertrophy-stimulating agents (e.g., TAPI-0, TIMP-2).

- Procedure:

- Isolate and culture ventricular cardiomyocytes from adult rat hearts.

- Treat the cardiomyocytes with 1 µM this compound.

- Incubate for 24 hours.

- Assess hypertrophic growth by measuring the cross-sectional area of cells and the rate of protein synthesis.

- Investigate signaling pathways (e.g., increased phosphorylation of ERK and Akt) via western blot.

In Vivo Formulation and Dosing

While specific in vivo dosing protocols are not detailed in the search results, suppliers provide validated formulations for animal studies. The following table lists two such formulations for reference [2]:

| Formulation | Final Concentration | Preparation Method (for 1 mL) |

|---|

| Clear Solution | 3.65 mg/mL (10.02 mM) | 1. Add 50 µL of 73 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 500 µL double-distilled H₂O (ddH₂O) and mix. Use immediately. | | Clear Solution (in Corn Oil) | 0.52 mg/mL (1.43 mM) | 1. Add 50 µL of 10.4 mg/mL DMSO stock to 950 µL corn oil and mix thoroughly. Use immediately. |

Signaling Pathway and Experimental Workflow

The diagram below illustrates the role of MMP-2 and this compound in cardiomyocyte hypertrophy, as identified in the research [5]:

Critical Considerations for Use

- Solvent and Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. The final DMSO concentration in cell culture should generally be kept below 0.1% to avoid cytotoxicity [2] [3].

- Concentration Guidance: Start with low nanomolar concentrations (e.g., 50 nM) for selective MMP-2 inhibition in invasion assays. Use higher concentrations (e.g., 1-25 µM) for studies where broader MMP inhibition is acceptable or for probing specific signaling pathways over longer durations [2] [5] [7].

- Context-Specific Effects: Be aware that the biological effect of MMP inhibition is highly context-dependent. For example, while this compound shows anti-invasive properties in cancer cells, it promotes growth in hypertrophic cardiomyocyte models [2] [5].

- Handling and Storage: this compound is for research purposes only. Always follow laboratory safety protocols. Store the powder at -20°C, protect from moisture, and prepare fresh in vivo formulations immediately before use [2] [1].

I hope these application notes and protocols assist in your research. Should you require further clarification on a specific experimental setup, please feel free to ask.

References

- 1. This compound | Synthetic Metalloprotease Inhibitors [rndsystems.com]

- 2. This compound | MMP inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. ARP-100 | MMP-2 Inhibitor [medchemexpress.com]

- 4. This compound | CAS 704888-90-4 [scbt.com]

- 5. Matrix Metalloproteinases Repress Hypertrophic Growth in ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Selective MMP-2 Inhibitor [apexbt.com]

- 7. MMP-2 Alters VEGF Expression via αVβ3 Integrin- ... [pmc.ncbi.nlm.nih.gov]

ARP 100 stock solution preparation

ARP 100 Compound Profile

The table below summarizes the key characteristics of this compound as a selective Matrix Metalloproteinase-2 (MMP-2) inhibitor for research use [1] [2] [3].

| Property | Description |

|---|---|

| Chemical Name | 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [2] |

| CAS Number | 704888-90-4 [1] [2] [3] |

| Molecular Formula | C₁₇H₂₀N₂O₅S [1] [2] [3] |

| Molecular Weight | 364.42 g/mol [1] [2] [3] |